5-tert-Butyl-m-xylene (CAS 98-19-1) is a specialized, sterically congested alkylbenzene serving as a critical building block in the synthesis of bulky ligands, advanced fluorinating agents, and specific nitroaromatic compounds . Unlike standard xylene isomers, the integration of a bulky tert-butyl group at the meta-position fundamentally alters the molecule's steric profile, thermal stability, and regioselectivity during electrophilic aromatic substitution . Commercially, it is supplied as a colorless liquid with a boiling point of 205–207 °C, functioning as the direct, non-substitutable precursor for bis(4-tert-butyl-2,6-dimethylphenyl) disulfide and the synthetic fragrance intermediate, musk xylene [1].
Attempting to substitute 5-tert-Butyl-m-xylene with generic m-xylene or mesitylene (1,3,5-trimethylbenzene) leads to catastrophic failures in target molecule efficacy and process engineering . From a chemical perspective, the tert-butyl group provides essential steric shielding that cannot be replicated by simple methyl groups; for example, in the synthesis of arylsulfur trifluoride fluorinating agents, substituting the tert-butyl group with a methyl group drops product yields from 88% to 19% due to insufficient steric protection against side reactions[1]. Thermally, 5-tert-Butyl-m-xylene boils at 205–207 °C, which is over 60 °C higher than m-xylene and 40 °C higher than mesitylene, rendering generic solvent recovery and distillation protocols entirely incompatible [2]. Furthermore, in specialized applications like fragrance synthesis, the tert-butyl group acts as an obligate olfactophore; trinitrating m-xylene yields an end-product devoid of the required commercial musk scent [3].
5-tert-Butyl-m-xylene is the direct precursor to bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, which is subsequently converted into 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (commercially known as Fluolead™). The bulky tert-butyl group is strictly required to stabilize the sulfur trifluoride moiety and prevent ether byproduct formation during fluorination reactions. When evaluating the fluorination of benzyl alcohol, the 4-tert-butyl derivative (derived from 5-tert-butyl-m-xylene) achieves an 88% yield of benzyl fluoride, whereas the 4-methyl analog (derived from m-xylene) achieves only 19%, and the 2,4,6-trimethyl analog (derived from mesitylene) achieves just 38% [1].
| Evidence Dimension | Yield of benzyl fluoride in deoxofluorination |
| Target Compound Data | 88% yield (using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) |
| Comparator Or Baseline | 19% yield (using 4-methyl analog); 38% yield (using mesitylene analog) |
| Quantified Difference | +69% absolute yield increase over the m-xylene analog and +50% over the mesitylene analog |
| Conditions | Fluorination of benzyl alcohol using arylsulfur trifluorides |
Buyers procuring precursors for advanced, shelf-stable DAST alternatives must use 5-tert-butyl-m-xylene to ensure the final fluorinating agent possesses the necessary steric bulk for high-yield reactivity.
The addition of the tert-butyl group significantly increases the molecular weight and dispersion forces of the aromatic ring compared to standard methyl-substituted benzenes. 5-tert-Butyl-m-xylene exhibits a boiling point of 205–207 °C. In contrast, m-xylene boils at 139 °C and mesitylene boils at 164 °C [1]. This massive thermal shift dictates entirely different parameters for reflux reactions, solvent recovery, and fractional distillation in industrial scale-up [2].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 205–207 °C |
| Comparator Or Baseline | m-Xylene (139 °C) and Mesitylene (164 °C) |
| Quantified Difference | +66 °C vs m-xylene; +41 °C vs mesitylene |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Process engineers must account for this substantial boiling point elevation when designing distillation columns and thermal separation workflows, as generic xylene protocols will fail to volatilize the product.
5-tert-Butyl-m-xylene is the obligate precursor for 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene (Musk Xylene). During the trinitration process using fuming nitric and sulfuric acids, the tert-butyl group directs the substitution pattern and locks the molecular conformation [1]. If m-xylene is used as a generic substitute, the resulting 2,4,6-trinitro-m-xylene completely lacks the steric bulk required to bind to the relevant olfactory receptors, rendering the product commercially useless for fragrance applications .
| Evidence Dimension | End-product functional efficacy (olfactory binding) |
| Target Compound Data | Yields Musk Xylene (functional olfactophore) |
| Comparator Or Baseline | m-Xylene yields 2,4,6-trinitro-m-xylene (non-functional) |
| Quantified Difference | Binary presence vs. absence of the required commercial fragrance properties |
| Conditions | Trinitration via fuming HNO3/H2SO4 |
Procurement teams sourcing raw materials for synthetic musks cannot substitute standard xylenes, as the tert-butyl group is the non-negotiable functional core of the end-product.
Directly following from its unique steric profile, 5-tert-Butyl-m-xylene is reacted with sulfur monochloride to form a bulky diaryl disulfide, which is then converted into 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. This serves as a highly stable, non-fuming, and high-yield alternative to DAST in commercial fluorination workflows [1].
The compound is utilized in the production of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, a critical intermediate for specialized organometallic ligands and catalysts where extreme steric hindrance is required to control reaction selectivity .
Serving as the direct raw material, 5-tert-Butyl-m-xylene undergoes trinitration to synthesize Musk Xylene, leveraging the tert-butyl group as the essential olfactophore for fragrance and specialty chemical formulations [2].
Irritant